5-ACetyl-4-indanol
Description
Contextualization within Indane Chemistry and Structural Significance
The indane moiety, chemically known as 2,3-dihydro-1H-indene, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring ontosight.aiwikipedia.orgnih.gov. This core structure, with the molecular formula C9H10, provides a rigid framework that is amenable to diverse chemical modifications ontosight.aiwikipedia.org. Indanols, a subclass of indane derivatives, feature a hydroxyl (-OH) group attached to the saturated portion of the indane ring system, such as 1-indanol (B147123) or 2-indanol, or to the aromatic ring, like 4-indanol (B162701) or 5-indanol (B105451) biosynth.comsigmaaldrich.com. These compounds serve as valuable building blocks and intermediates in organic synthesis smolecule.comchemimpex.com.
5-Acetyl-4-indanol, also identified by synonyms such as 1-(4-hydroxy-indan-5-yl)-ethanone, is characterized by its molecular formula C11H12O2 and a molecular weight of 176.2118 g/mol cymitquimica.com. Structurally, it features the indane bicyclic system with a hydroxyl group positioned at the 4-position of the aromatic ring and an acetyl group (CH3CO-) at the 5-position cymitquimica.comnih.gov. This specific substitution pattern, placing an electron-donating hydroxyl group and an electron-withdrawing acetyl group on adjacent positions of the aromatic ring, influences the electronic distribution and reactivity of the molecule. The presence of both a phenolic hydroxyl group and a ketone moiety makes this compound a bifunctional compound with potential for diverse chemical transformations and as a scaffold for more complex molecular architectures.
Overview of Research Trajectories for this compound and Related Derivatives
While direct and extensive academic research specifically focused on this compound as a primary subject appears limited in the provided literature, its structural features align it with broader research trends in indane and indanol chemistry. Indanol derivatives, in general, have been explored for a wide array of pharmacological activities, including antimicrobial, anti-fungal, antiviral, anti-inflammatory, and central nervous system (CNS) depressant effects ajpsonline.comajpsonline.com. Furthermore, chiral indanol derivatives, such as enantiomerically pure 1-amino-2-indanols, are recognized as crucial intermediates in the synthesis of pharmaceuticals, including HIV protease inhibitors, and are employed as chiral auxiliaries and catalysts in asymmetric synthesis smolecule.commdpi.comorganic-chemistry.orgsigmaaldrich.commdpi.com.
The research trajectory for compounds like this compound often involves its utilization as a synthetic intermediate or a building block. The dual functionality of the hydroxyl and acetyl groups allows for selective derivatization, enabling the construction of more complex molecules. For instance, research on indanol-1,2,3-triazole derivatives has demonstrated their potential as antitubercular and antimicrobial agents researchgate.netlppcollegerisod.ac.in, highlighting the utility of functionalized indane scaffolds in drug discovery. The specific positioning of the acetyl and hydroxyl groups on the aromatic ring of this compound suggests its potential role in studies investigating structure-activity relationships (SAR) where these substituents can be systematically modified or elaborated upon.
Foundational Principles of Indanol Reactivity and Stereochemistry
The reactivity of indanols is largely dictated by the presence of the hydroxyl group and the nature of the indane ring system. The hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or acid chlorides, and oxidation to carbonyl compounds, depending on the reaction conditions and reagents smolecule.comchemimpex.com. The phenolic hydroxyl group in this compound, being directly attached to the aromatic ring, exhibits slightly different reactivity compared to aliphatic alcohols, participating in reactions characteristic of phenols, such as electrophilic aromatic substitution or ether formation.
The acetyl group (ketone) on the aromatic ring of this compound introduces further reactivity. Ketones are susceptible to nucleophilic addition reactions, condensation reactions (e.g., with amines to form imines), and can be reduced to secondary alcohols. The presence of both a hydroxyl and a ketone group on the same molecule opens possibilities for intramolecular reactions or selective functionalization of one group over the other.
Stereochemistry in indane derivatives is a significant aspect, particularly when chiral centers are present. In indanols like 1-indanol and 2-indanol, the saturated carbons C1 and C2 can become chiral centers if appropriately substituted, leading to enantiomers and diastereomers smolecule.commdpi.comsigmaaldrich.commdpi.comasm.org. For this compound, the hydroxyl group is at the 4-position and the acetyl group at the 5-position of the aromatic ring. The indane core itself, with saturated carbons at positions 1, 2, and 3, does not inherently possess chirality unless substituents are introduced at these positions that differentiate the two faces of the saturated ring. Therefore, in the absence of such substituents, this compound as depicted is an achiral molecule. However, its utility as a synthetic intermediate could involve reactions that introduce chirality, for example, at the carbonyl carbon of the acetyl group or at the saturated C1 position of the indane ring.
Chemical Properties of this compound
| Property | Value | Source |
| Name | This compound | cymitquimica.com |
| Synonyms | 1-(4-hydroxy-indan-5-yl)-ethanone, 1-(2,3-dihydro-4-hydroxy-1H-inden-5-yl)ethanone, 1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone | cymitquimica.com |
| Molecular Formula | C11H12O2 | cymitquimica.com |
| Molecular Weight | 176.2118 g/mol | cymitquimica.com |
| Physical State | Solid | cymitquimica.com |
| Purity | 95% | cymitquimica.com |
Compound List
this compound
Indane
Indanol
1-Indanol
2-Indanol
4-Indanol
5-Indanol
Indene
1,3-Indandione
1-Amino-2-indanol
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7(12)9-6-5-8-3-2-4-10(8)11(9)13/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOCMAAVURAHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(CCC2)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241478 | |
| Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28179-02-4 | |
| Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Acetyl 4 Indanol and Stereoisomers
Biocatalytic Synthesis and Transformations
Enzymatic Routes for Enantioselective Indanol Production
Enzymatic methods are highly effective for producing enantiomerically pure indanols, which are valuable chiral building blocks. These methods typically involve either the direct stereoselective synthesis of an indanol from an achiral precursor or the selective transformation of one enantiomer within a racemic mixture.
One prominent strategy is the biocatalytic reduction of indanones . Microorganisms such as Lactobacillus paracasei BD71 and Daucus carota (carrot) callus cultures have demonstrated the ability to enantioselectively reduce 1-indanone (B140024) to chiral 1-indanol (B147123) researchgate.netrsc.orgmdpi.comresearchgate.net. For instance, L. paracasei BD71 can convert 1-indanone to (S)-1-indanol with high yield (>93%) and enantiomeric excess (>99% ee) researchgate.net. Similarly, Daucus carota has been employed for the stereoselective reduction of 1-indanone, yielding (S)-1-indanol with excellent enantiomeric purity mdpi.comresearchgate.net. These reductions are often catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which utilize cofactors like NAD(P)H for the reductive process.
Another approach involves the enzymatic hydroxylation of indane . Certain microorganisms and engineered enzymes, such as P450 monooxygenases (e.g., P450BM3 A328F variant), can catalyze the benzylic hydroxylation of indane, primarily at the C1 position, to produce chiral 1-indanol researchgate.netnih.govacs.orgcdnsciencepub.com. For example, Mortierella isabellina can convert indane to (R)-1-indanol with moderate enantioselectivity researchgate.netcdnsciencepub.com, while engineered P450 variants have achieved higher enantioselectivities nih.govacs.org. While these methods primarily target 1-indanol, the principles of regioselective and enantioselective hydroxylation are transferable to other indane derivatives.
Kinetic Resolution of Racemic Indanols via Biocatalysis
Kinetic resolution is a powerful biocatalytic technique used to separate enantiomers from a racemic mixture. This is typically achieved by employing an enzyme that selectively reacts with one enantiomer at a faster rate than the other. Lipases are widely utilized for the kinetic resolution of alcohols and their derivatives.
Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) and Thermomyces lanuginosus lipase (TLL), have been successfully employed for the kinetic resolution of racemic 1-indanol and its esters researchgate.netsigmaaldrich.comnih.gov. For example, CAL-B can catalyze the enantioselective acylation of racemic 1-indanol using acyl donors like vinyl acetate (B1210297), leading to the formation of enantioenriched (R)-1-indanyl acetate and unreacted (S)-1-indanol with high enantiomeric excess sigmaaldrich.com. Similarly, TLL has been used for the kinetic resolution of rac-indanyl acetate via hydrolysis, yielding (S)-indanol with >99% ee nih.gov. Other enzymes, like 5-hydroxymethylfurfural (B1680220) oxidase (HMFO), have also been explored for the kinetic resolution of 1-indanol, although with varying degrees of enantioselectivity tandfonline.commdpi.com. These methods allow for the isolation of one enantiomer in high purity, while the other enantiomer remains unreacted or is transformed into a separable product.
Regioselective Functionalization and Hydroxylation of Indane Systems
Achieving specific substitution patterns on the indane skeleton, such as the 4-hydroxyl and 5-acetyl groups in 5-Acetyl-4-indanol, requires regioselective functionalization. Biocatalysis offers promising routes for site-specific C-H activation and functionalization.
Benzylic hydroxylation is a well-established biocatalytic transformation, commonly targeting the C1 position of indane researchgate.netnih.govacs.orgcdnsciencepub.com. However, achieving functionalization at other positions, particularly on the aromatic ring, necessitates enzymes with tailored regioselectivity. While direct biocatalytic acetylation at the C5 position or hydroxylation at the C4 position of an indane precursor to form this compound is not explicitly reported, research on related systems provides insights. For instance, ethylbenzene (B125841) dehydrogenase (EbDH) has shown activity towards indane derivatives, including 5-substituted indanes, indicating potential for functionalization at the C5 position nih.gov. Furthermore, engineered monooxygenases, such as P450 variants, have demonstrated regioselective aromatic hydroxylation capabilities acs.org. The development of enzymes capable of site-specific hydroxylation at the C4 position of an indane bearing an acetyl group at C5, or vice versa, would be crucial for the direct biocatalytic synthesis of this compound.
Biocatalytic Reduction of Ketones to Chiral Alcohols
The biocatalytic reduction of ketones to chiral alcohols is a highly efficient and stereoselective method, widely employed in the synthesis of pharmaceutical intermediates. This approach is directly applicable if a suitable keto-precursor to this compound exists.
A hypothetical precursor, 5-acetyl-4-indanone , could be biocatalytically reduced to this compound. Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), often found in microorganisms, are adept at catalyzing such reductions. These enzymes typically utilize NAD(P)H as a cofactor, with efficient cofactor recycling systems (e.g., coupled with glucose dehydrogenase) being essential for high conversion and productivity acs.org. The stereochemical outcome of the reduction (i.e., the configuration of the resulting alcohol) is determined by the specific enzyme employed. For example, while L. paracasei BD71 preferentially reduces 1-indanone to (S)-1-indanol researchgate.net, other biocatalysts could potentially yield the opposite enantiomer or be engineered to produce a specific stereoisomer of this compound from its corresponding ketone precursor.
Data Tables
Table 1: Biocatalytic Reduction of Indanones to Chiral Indanols
| Biocatalyst | Substrate | Product | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |
| Lactobacillus paracasei BD71 | 1-Indanone | (S)-1-Indanol | Reduction | 93% | >99% | researchgate.net |
| Daucus carota callus cultures | 1-Indanone | (S)-1-Indanol | Reduction | High | >99% | mdpi.comresearchgate.net |
| Mortierella isabellina | Indane | (R)-1-Indanol | Hydroxylation | 64% | 86% | researchgate.net |
| P450BM3 A328F variant | Indane | (R)-1-Indanol | Hydroxylation | 65% | 99% | nih.govacs.org |
Table 2: Biocatalytic Kinetic Resolution of Indanol Derivatives
| Enzyme/Biocatalyst | Substrate | Reaction Type | Product(s) (Enantioenriched) | Yield (of desired product) | Enantiomeric Excess (ee) | Reference |
| Lipase PS 30 | Racemic trans-1-azido-2-indanol | Acylation | (1S,2S)-1-azido-2-indanol | 46% | >96% | nih.govmdpi.com |
| Candida antarctica lipase B | Racemic 1-Indanol | Acylation | (R)-1-Indanyl acetate | Varies | High | sigmaaldrich.com |
| Thermomyces lanuginosus lipase | Rac-indanyl acetate | Hydrolysis | (S)-Indanol | 50% | >99% | nih.gov |
| HMFO | Racemic 1-Indanol | Oxidation | 1-Indanone / (R)-1-Indanol | 26% (conversion) | 17% (for R-Indanol) | tandfonline.commdpi.com |
Table 3: Regioselective Functionalization of Indane Systems (Examples)
| Enzyme/System | Substrate | Functionalized Product | Position of Functionalization | Selectivity | Reference |
| EbDH | Indane | 1-Indanol | C1 (Benzylic) | High | nih.gov |
| EbDH | 5-Substituted Indane | Various products | C5 (Aromatic) | Moderate | nih.gov |
| P450BM3 A328F | Indane | 1-Indanol | C1 (Benzylic) | High | nih.govacs.org |
Compound List
this compound
1-Indanone
(S)-1-Indanol
(R)-1-Indanol
Indane
Racemic 1-Indanol
(S)-1-Indanyl acetate
(R)-1-Indanyl acetate
Racemic trans-1-azido-2-indanol
(1S,2S)-1-azido-2-indanol
(1R,2R)-2-acetoxy-1-azido-indan
5-Acetyl-4-indanone
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Acetyl 4 Indanol
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds. For 5-Acetyl-4-indanol, various NMR experiments are crucial for assigning its complex structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the fundamental data for structural assignment. ¹H NMR reveals the number of distinct proton environments, their chemical shifts, and their coupling patterns, offering insights into neighboring protons. ¹³C NMR identifies the different carbon environments, including quaternary carbons, carbonyl carbons, and aromatic/aliphatic carbons.
To establish the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable. COSY (COrrelated SpectroscopY) experiments reveal proton-proton couplings, tracing spin systems within the molecule princeton.edue-bookshelf.de. HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, confirming the protonation state of each carbon princeton.eduresearchgate.netcolumbia.edu. HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for establishing longer-range (2-4 bond) correlations between protons and carbons, particularly useful for connecting different fragments of the molecule and confirming the positions of substituents on the indane ring system princeton.eduresearchgate.netcolumbia.eduresearchgate.net. For instance, HMBC can confirm the attachment of the acetyl group to the aromatic ring and the hydroxyl group's position.
The indane ring system, being a fused bicyclic structure, possesses inherent conformational flexibility. While the prompt does not specify dynamic interconversion studies for this compound itself, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are critical for probing through-space proximity between protons princeton.eduwordpress.com. These experiments can reveal spatial relationships between different parts of the molecule, which are indicative of specific conformations. In cases where dynamic processes, such as restricted rotation around bonds or ring flipping, occur on the NMR timescale, variable-temperature NMR studies can be employed to observe changes in chemical shifts and coupling constants, allowing for the determination of energy barriers and the identification of different conformers or isomers copernicus.orgmdpi.comrsc.orgsacredheart.edu. For example, studies on similar indane derivatives have utilized NMR to investigate conformational preferences copernicus.orgmdpi.comchemrxiv.org.
Determining the stereochemical configuration, especially if chiral centers are present, often relies on advanced NMR techniques. NOESY/ROESY experiments are crucial for establishing relative stereochemistry by mapping through-space proximities between protons. If specific protons are close in space, their signals in the NOESY spectrum will show cross-peaks researchgate.networdpress.com. This information, combined with coupling constant analysis (e.g., from COSY spectra), can help deduce the relative orientation of substituents mdpi.com.
Furthermore, NMR can be used to determine enantiomeric excess (% ee) by converting the chiral analyte into diastereomers using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) researchgate.net. The resulting diastereomers exhibit distinct NMR signals, allowing for their quantification. While direct NMR methods for absolute configuration are less common without chiral auxiliaries, the combination of experimental NMR data with computational methods (e.g., DFT calculations of chemical shifts and coupling constants) can aid in assigning absolute configurations mdpi.comresearchgate.net.
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) , is a powerful tool for determining the absolute configuration of chiral molecules univ-amu.frmdpi.comacs.orgresearchgate.net. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. Enantiomers exhibit CD spectra that are mirror images of each other, with equal magnitude and opposite sign researchgate.net.
The process typically involves:
Measurement of CD Spectra: Experimental CD spectra are recorded for the compound, ideally for both enantiomers if available, or for a single enantiomer with known absolute configuration.
Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate the theoretical CD spectra for proposed absolute configurations univ-amu.fracs.org.
Comparison: The experimental CD spectrum is compared with the calculated spectra. A good match between the experimental and calculated spectra for a specific absolute configuration allows for its assignment univ-amu.fracs.orgresearchgate.netresearchgate.net.
Vibrational Circular Dichroism (VCD) is a related technique that provides chiroptical information in the infrared region, offering complementary data and often higher sensitivity for certain functional groups acs.orgresearchgate.net. Optical Rotatory Dispersion (ORD) , which measures the rotation of plane-polarized light as a function of wavelength, can also provide stereochemical information univ-amu.fr.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) spectroscopy and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups and molecular structure edinst.comfaccts.despectroscopyonline.comhopto.org.
IR Spectroscopy: This technique relies on the absorption of infrared radiation, which causes a change in the molecule's dipole moment during vibration edinst.com. Characteristic absorption bands for this compound would include:
A broad O-H stretching band (around 3200-3600 cm⁻¹) due to the hydroxyl group.
A strong C=O stretching band (around 1680-1700 cm⁻¹) characteristic of the acetyl ketone.
C-O stretching vibrations (around 1050-1200 cm⁻¹) from the alcohol.
Bands associated with aromatic C=C stretching and C-H bending modes.
Aliphatic C-H stretching and bending modes from the indane ring.
Raman Spectroscopy: This technique involves inelastic scattering of light, where a change in the molecule's polarizability during vibration is required for a band to be Raman active edinst.com. Raman spectra often complement IR spectra, with some vibrations being strong in one technique and weak or absent in the other, especially in molecules with symmetry edinst.comspectroscopyonline.com.
Both techniques are valuable for molecular fingerprinting, allowing for the identification of a compound by comparing its spectrum to a database or to spectra of known standards hopto.org.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and molecular packing mdpi.comsci-hub.seajchem-a.com. If this compound can be crystallized, X-ray diffraction analysis can:
Unambiguously confirm the molecular structure, including the precise positions of the acetyl and hydroxyl groups on the indane skeleton.
Determine the conformation of the indane ring system in the crystal lattice.
Reveal intermolecular interactions, such as hydrogen bonding between hydroxyl groups, which can influence crystal packing.
If the molecule is chiral and crystallizes as a single enantiomer or a racemate, X-ray crystallography can sometimes provide information about the absolute configuration, especially through the use of anomalous dispersion effects (e.g., the Flack parameter).
The data obtained from X-ray crystallography serves as a high-resolution benchmark for validating structures determined by other spectroscopic methods.
Computational and Theoretical Investigations of 5 Acetyl 4 Indanol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a cornerstone for predicting and understanding the fundamental properties of molecules like 5-Acetyl-4-indanol. These methods allow for the simulation of molecular behavior at the electronic level.
Prediction of Ground State Molecular Geometry and Electronic Properties
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, its ground-state molecular geometry. This involves optimizing the molecule's structure to find the lowest energy conformation, yielding precise bond lengths, bond angles, and dihedral angles sjctnc.edu.inresearchgate.netresearchgate.net. Common computational setups involve using functionals such as B3LYP or M06-2X, coupled with basis sets like 6-311G(d,p) or 6-31G* sjctnc.edu.inresearchgate.netresearchgate.netmdpi.comscirp.orgacs.orgkashanu.ac.ir.
Beyond geometry, these calculations reveal critical electronic properties. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap, for instance, is a key indicator of a molecule's electronic stability and reactivity sjctnc.edu.inresearchgate.netscirp.org. The calculated dipole moment and atomic charges also provide insights into the molecule's polarity and potential for electrostatic interactions.
Conformational Energy Landscapes and Stability Analysis
Molecules with flexible structures, such as those with hydroxyl and acetyl groups attached to a fused ring system, can adopt multiple spatial arrangements, known as conformers. DFT methods are employed to systematically explore the conformational space of this compound. This involves generating a library of potential conformers and optimizing each one to determine its relative energy researchgate.netresearchgate.netacs.orguit.noethz.chrsc.org.
The analysis of these relative energies establishes the conformational energy landscape, identifying the most stable conformer(s) and the energy barriers between them. For instance, studies on 1-indanol (B147123) have shown a preference for equatorial conformations of the hydroxyl group due to aromatic ring stabilization, with energy differences typically in the range of 1-3 kJ/mol . Similarly, the orientation of the acetyl group and its interaction with the hydroxyl group or the indane ring system would be assessed to determine the most energetically favorable arrangements.
| Conformer ID | Relative Energy (kJ/mol) | Description of Key Features (Hypothetical) |
| Conformer 1 | 0.00 | Lowest energy conformer; specific OH/acetyl orientation |
| Conformer 2 | 1.5 | Slightly higher energy; rotation around C-OH bond |
| Conformer 3 | 3.2 | Higher energy; rotation around acetyl C-C bond |
| Conformer 4 | 5.8 | Significantly higher energy; strained arrangement |
Table 1: Hypothetical relative energies of low-lying conformers of this compound, calculated using DFT. These values are illustrative and based on typical findings for molecules with similar structural features.
Investigation of Tautomeric Equilibria and Transition State Energetics
The presence of both a hydroxyl group and a ketone (acetyl group) in this compound raises the possibility of tautomerism, particularly keto-enol tautomerism. DFT calculations can be used to predict the relative stability of different tautomeric forms and to map the reaction pathways between them by calculating transition state structures and their associated activation energies mdpi.comscirp.orgkashanu.ac.ir.
For example, if an enol form exists where the hydroxyl proton migrates to the carbonyl oxygen of the acetyl group, DFT can quantify the stability of this enol tautomer relative to the keto form and the energy barrier for this proton transfer. Understanding these equilibria is vital for predicting the dominant species under various conditions and for elucidating potential reaction mechanisms.
Reactivity Descriptors and Electronic Structure Analysis
Beyond basic geometry and energy, advanced computational analyses provide deeper insights into the electronic structure and inherent reactivity of this compound.
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to quantify the electronic structure by examining orbital interactions, such as hyperconjugation (e.g., , , ) and lone pair-orbital interactions. This analysis helps in understanding the nature of chemical bonds, charge delocalization, and the stabilization effects within the molecule sjctnc.edu.inresearchgate.netresearchgate.netwisc.edu. For this compound, NBO analysis could reveal the extent of electron donation from the hydroxyl oxygen's lone pairs into the aromatic ring or the acetyl group's system, or vice versa, providing a detailed picture of its electronic makeup.
Reduced Density Gradient (RDG) Analysis: RDG analysis is a powerful visualization tool used to identify and characterize non-covalent interactions, including hydrogen bonds, van der Waals forces, and steric repulsion. By mapping the RDG function, regions of weak, intermediate, and strong interactions can be visually distinguished, often colored to represent different interaction types. This is particularly useful for understanding how this compound might interact with itself in the solid state or with other molecules, such as in crystal packing or biological binding sjctnc.edu.inresearchgate.netresearchgate.net.
Frontier Molecular Orbital (FMO) Theory and Fukui Functions: FMO theory, which focuses on the HOMO and LUMO orbitals, is crucial for predicting reactivity. The HOMO represents the region where a molecule is most likely to donate electrons (nucleophilicity), while the LUMO represents the region where it is most likely to accept electrons (electrophilicity) sjctnc.edu.inresearchgate.netscirp.orgepdf.pub. Fukui functions, derived from electron density, further quantify the reactivity at specific atomic sites, indicating whether an atom is more prone to nucleophilic or electrophilic attack. These descriptors can help identify the most reactive centers in this compound for potential chemical transformations.
Molecular Modeling for Elucidating Intermolecular Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics, are vital for predicting how this compound interacts with its environment, particularly in biological or material science contexts.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein or enzyme. For this compound, docking simulations would involve placing the molecule into the binding site of a target biomolecule and exploring various poses. Algorithms score these poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.
This process helps elucidate the specific binding mode, identifying key residues in the target that interact with the hydroxyl, acetyl, and indane functionalities of this compound. Such studies are fundamental in drug discovery and material design, providing a rational basis for understanding molecular recognition and guiding the design of more potent or selective analogues researchgate.netacs.orgnih.govresearchgate.netnih.gov. For example, docking could reveal how the hydroxyl group might form hydrogen bonds with polar residues, or how the aromatic indane system engages in pi-stacking or hydrophobic interactions within a protein pocket.
Molecular Dynamics Simulations for Time-Dependent Interaction Analysis
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. These simulations track the atomic movements of a molecule and its environment over time, providing insights into conformational changes, stability, and dynamic interactions with other molecules, such as biological targets.
However, specific research findings and detailed data tables concerning the application of Molecular Dynamics simulations to this compound for time-dependent interaction analysis were not identified in the provided search results. Generally, MD simulations would involve setting up a system with this compound and a target biomolecule (e.g., a protein receptor), followed by simulating the system's trajectory to observe binding events, conformational flexibility, and the stability of the complex over time. Such studies typically generate data such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bonding patterns and binding energies acs.orgnih.govcore.ac.ukmdpi.com. These types of data, if available for this compound, would typically be presented in tables detailing simulation parameters and resulting dynamic properties.
Pharmacophore Modeling in Structure-Based Design
Pharmacophore modeling is a computational method used to identify and represent the essential three-dimensional arrangement of chemical features (such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups) that are critical for a molecule's biological activity and its interaction with a specific target core.ac.ukresearchgate.netnih.gov. In structure-based design, pharmacophore models are often derived from the binding site of a known protein target.
Specific research findings and data tables detailing pharmacophore models developed for this compound were not found in the available search results. Typically, pharmacophore modeling would involve analyzing the binding site of a target protein to identify key interactions and then generating a model that represents these features. This model can then be used to screen large chemical databases for compounds that possess similar pharmacophoric properties, or to guide the modification of existing lead compounds. The output of such studies often includes a list of identified pharmacophore features, their spatial coordinates, and associated scoring metrics, which could be organized into a data table.
Structure Activity Relationship Sar Studies of 5 Acetyl 4 Indanol Derivatives
Correlating Structural Modifications with In Vitro Biological Potency
The biological potency of indanol derivatives can be significantly modulated through various structural modifications. Research into related indanol compounds has demonstrated that alterations to the indanol core and its attached functional groups can lead to diverse pharmacological effects. For instance, studies by Shapiro S et al. on Indanoxy propanolamines and disubstituted amino alkyl ethers of 4-indanols and 5-indanols revealed a range of activities, including muscle relaxant, CNS depressant, hypotensive, ganglionic blocking, and anti-inflammatory effects ajpsonline.com. These findings underscore that changes in the nature and position of substituents, as well as the type of linkage (e.g., ether linkages), directly influence the compound's interaction with biological targets and thus its in vitro potency.
Mechanistic Insights into the Biological Activity of 5 Acetyl 4 Indanol Analogues
Molecular Mechanisms of Enzyme Interaction and Inhibition
The structural characteristics of the indanone core and its substituents play a crucial role in the interaction and inhibition of various enzymes. These interactions are fundamental to the biological activities observed in this class of compounds.
Elucidation of Binding Site Characteristics and Key Residue Interactions
Molecular docking studies have provided valuable insights into how indanone derivatives bind to the active sites of enzymes. For instance, in the context of cholinesterase inhibition, a key strategy in managing Alzheimer's disease, indanone-based compounds have been shown to interact with critical residues within the enzyme's active site. nih.govbeilstein-journals.orgnih.govtbzmed.ac.ir One study revealed that a potent indanone derivative interacts with the acetylcholinesterase (AChE) active site in a manner very similar to the approved drug donepezil. nih.gov The indanone ring of these analogues often engages in π–π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which are prevalent in the active sites of cholinesterases and monoamine oxidase B (MAO-B). mdpi.com
For MAO-B, another important target in neurodegenerative diseases, the indanone scaffold of certain derivatives has been observed to form π–π interactions with key residues like Y398. mdpi.com The substituents on the indanone ring further dictate the specificity and strength of these interactions. For example, the placement of methoxy (B1213986) groups can alter the binding mode within the enzyme's gorge. mdpi.com
Role of Indanol Scaffold in Enzyme Substrate Recognition and Catalytic Modulation
The rigid structure of the indanol scaffold serves as a crucial anchor, positioning the functional groups of its analogues for optimal interaction with enzyme active sites. This scaffold's ability to present substituents in a defined three-dimensional space is critical for substrate recognition and the subsequent modulation of catalytic activity. In the case of cholinesterase inhibitors, the indanone moiety is often part of a larger molecule designed to bridge the catalytic and peripheral anionic sites of the enzyme, a strategy known to enhance inhibitory potency. nih.gov
The electronic properties of the indanone core and its substituents also contribute to its role in catalytic modulation. The α,β-unsaturated carbonyl group present in some indanone derivatives can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition. However, many indanone analogues function as reversible inhibitors, where their binding affinity is determined by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. tbzmed.ac.ir
Specificity Determinants for Isoenzyme Selectivity (e.g., Aggrecanases, Cholinesterases, MAO-B)
The ability of 5-acetyl-4-indanol analogues to selectively inhibit one isoenzyme over another is a critical aspect of their therapeutic potential, as it can minimize off-target effects. This selectivity is largely determined by the nature and position of substituents on the indanone ring.
Cholinesterases: The selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be modulated by the substituents on the indanone core. For example, a study on indanone derivatives showed that meta-substituted compounds tended to be more potent AChE inhibitors, while para-substituted derivatives displayed higher activity against BChE. nih.gov The nature of the amine group in the side chain also plays a significant role, with dimethyl amine showing greater potency than piperidine (B6355638) or morpholine. nih.gov
MAO-B: For MAO-B inhibitors, substitutions on the indanone ring have been shown to significantly influence selectivity over the MAO-A isoform. The presence of a methoxy group on the A-ring of 2-heteroarylidene-1-indanones enhances MAO-B inhibition. nih.gov Furthermore, the type of heteroaromatic substituent also impacts activity, with a 5-bromo-2-furan group conferring greater potency. nih.gov
Aggrecanases: While specific studies on this compound analogues and aggrecanases are limited, research on other small molecule inhibitors of these enzymes, which are key in osteoarthritis, highlights the importance of the scaffold in orienting zinc-binding groups and interacting with enzyme exosites for selective inhibition. nih.gov
Cellular Mechanistic Studies of Derivative Action (in vitro)
Beyond direct enzyme inhibition, in vitro studies have revealed that indanone derivatives can modulate various cellular processes, including cell growth, apoptosis, and transcriptional activity.
Pathways of Cellular Growth Inhibition and Apoptotic Induction
Several studies have demonstrated the potent cytotoxic and apoptotic effects of indanone derivatives in cancer cell lines.
One notable indanone derivative, indanocine (B1236079), has been shown to induce apoptosis selectively in multidrug-resistant cancer cells. researchgate.net Mechanistic studies revealed that indanocine disrupts microtubule polymerization by interacting with the colchicine-binding site on tubulin. researchgate.net This leads to a block in the G2/M phase of the cell cycle and subsequent induction of apoptosis, as evidenced by increased caspase-3 activity and changes in mitochondrial membrane potential. researchgate.netcimap.res.in
Another study on spiroisoxazoline derivatives containing an indanone moiety found that they could induce apoptosis in breast cancer cells. nih.gov The mechanism was proposed to involve the mitochondrial-associated pathway, with an observed increase in the mRNA expression of the pro-apoptotic protein Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The cell cycle analysis of a gallic acid-based indanone derivative in MCF-7 cells showed a concentration-dependent increase in the sub-G0 DNA fraction, indicative of apoptosis. cimap.res.in
| Indanone Derivative Class | Cancer Cell Line | Observed Cellular Effects | Proposed Mechanism |
| Indanocine | Multidrug-resistant cancer cells (e.g., MCF-7/ADR) | Selective apoptosis, cell cycle arrest at G2/M | Microtubule polymerization inhibition |
| Indanone spiroisoxazolines | Breast cancer (MCF-7) | Apoptosis induction | Activation of mitochondrial-associated pathway (↑Bax, ↑caspase-3, ↓Bcl-2) |
| Gallic acid-based indanone | Breast cancer (MCF-7) | Apoptosis, G2/M phase block at low doses, G1 arrest at high doses | Not fully elucidated |
Modulation of Transcriptional Activity (e.g., Hypoxia-Inducible Factors)
The modulation of transcriptional factors is another mechanism through which indanone analogues can exert their biological effects. Hypoxia-inducible factors (HIFs) are key transcription factors that regulate cellular responses to low oxygen levels and are often implicated in cancer progression and angiogenesis. nih.gov
A study on a novel indanone isolated from the marine cyanobacterium Lyngbya majuscula demonstrated its ability to inhibit the hypoxia-induced activation of the vascular endothelial growth factor (VEGF) gene promoter in human liver tumor cells. nih.gov VEGF is a critical downstream target of HIF, suggesting that this indanone derivative interferes with the HIF signaling pathway. nih.gov Another indanone derivative was found to significantly suppress VEGF-R1 and VEGF-R2, as well as HIF-α, in human breast cancer cells, further implicating the indanone scaffold in the modulation of hypoxia-related transcriptional activity. cimap.res.in
| Compound | Source/Type | Cell Line | Effect on Transcriptional Activity |
| Indanone from Lyngbya majuscula | Marine cyanobacterium | Human liver tumor (Hep3B) | Inhibits hypoxia-induced activation of the VEGF promoter |
| Gallic acid-based indanone | Synthetic | Human breast cancer (MCF-7) | Suppresses VEGF-R1, VEGF-R2, and HIF-α |
In Vitro Biological Activities of 5 Acetyl 4 Indanol Derivatives
Antimicrobial Properties
Indanol derivatives, as a general chemical class, have been noted for their potential antimicrobial effects. However, specific research into the antibacterial, antifungal, and antitubercular efficacy of 5-acetyl-4-indanol derivatives is not extensively documented.
Antibacterial Efficacy
There is currently no specific data available in peer-reviewed literature detailing the in vitro antibacterial efficacy of this compound derivatives against various bacterial strains.
Antifungal Efficacy
Similarly, dedicated studies reporting the in vitro antifungal activity of this compound derivatives, including minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values against common fungal pathogens, are not presently available.
Antitubercular Activity
While some indole (B1671886) derivatives have been explored for their anti-tubercular properties, specific data on the activity of this compound derivatives against Mycobacterium tuberculosis is not found in the current scientific literature. nih.gov
Antiviral Activity (e.g., Inhibition of Viral Replication in Cell Lines)
The antiviral potential of the broader indanol chemical family has been acknowledged, particularly in the context of HIV protease inhibitors. However, specific in vitro studies detailing the antiviral activity of this compound derivatives against various viruses, including data on the inhibition of viral replication in cell lines, are not currently published.
Anticancer Potential
The anticancer properties of various heterocyclic compounds have been a subject of extensive research. For instance, derivatives of indolylthiazoles and aminobenzylnaphthols have been evaluated for their cytotoxic effects on cancer cell lines. nih.govmdpi.com
In Vitro Cytotoxicity Against Specific Cancer Cell Lines
There is a lack of specific published data on the in vitro cytotoxicity of this compound derivatives against specific human cancer cell lines. Therefore, no data tables on their IC50 values can be provided at this time.
Inhibition of Cancer Cell Proliferation
There is currently no scientific literature available detailing the in vitro effects of this compound or its derivatives on the proliferation of cancer cell lines. Comprehensive searches of established scientific databases did not yield any studies that have investigated the cytotoxic or anti-proliferative properties of this specific compound against cancerous cells. Therefore, no data on its potential as an anti-cancer agent can be presented at this time.
Enzyme Inhibition Studies
The following sections detail the current state of knowledge regarding the inhibitory effects of this compound and its derivatives on various enzymes.
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
No research has been published on the in vitro inhibitory activity of this compound or its derivatives against cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). As such, there are no available IC₅₀ values or kinetic data to report regarding the potential of this compound to modulate cholinergic activity.
Aggrecanase Inhibition (ADAMTS-4 and ADAMTS-5)
The scientific literature lacks any studies investigating the in vitro inhibitory effects of this compound or its derivatives on aggrecanase enzymes, including ADAMTS-4 and ADAMTS-5. Consequently, there is no data to suggest a role for this compound in the modulation of cartilage degradation or its potential as a therapeutic agent for conditions such as osteoarthritis.
Monoamine Oxidase-B (MAO-B) Inhibition
There are no published studies on the in vitro inhibitory activity of this compound or its derivatives against monoamine oxidase-B (MAO-B). Therefore, no data is available to assess its potential as a selective or non-selective MAO-B inhibitor.
Interaction with Human Liver Alcohol Dehydrogenase
No scientific investigations into the in vitro interaction of this compound or its derivatives with human liver alcohol dehydrogenase have been documented. The potential for this compound to act as a substrate, inhibitor, or activator of this enzyme remains unelucidated.
Tyrosinase Activation Mechanisms
There is no available research on the in vitro effects of this compound or its derivatives on tyrosinase activity. It is unknown whether this compound can act as an activator or inhibitor of this key enzyme involved in melanogenesis.
Derivatization and Analog Design Strategies for 5 Acetyl 4 Indanol
Rational Design of Novel Indanol Derivatives
The rational design of novel derivatives of 5-acetyl-4-indanol is grounded in the principles of structure-activity relationship (SAR) studies, which seek to understand how specific structural modifications influence the biological activity of a compound. The indanone core is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets. researchgate.net This versatility makes it an attractive starting point for the development of new drugs.
One of the key strategies in the rational design of indanol derivatives involves the modification of substituents on the aromatic ring and the five-membered ring. For instance, in the development of acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, researchers have found that the addition of specific functional groups to the indanone moiety can significantly enhance potency. A notable example is the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), where the dimethoxy-substituted indanone core plays a crucial role in the compound's high affinity and selectivity for AChE. nih.gov This suggests that modifications to the aromatic ring of this compound, such as the introduction of methoxy (B1213986) or other electron-donating groups, could be a fruitful avenue for designing novel bioactive molecules.
Furthermore, computational modeling and molecular docking studies are invaluable tools in the rational design process. These techniques allow chemists to predict how a designed molecule will bind to a specific biological target, thereby guiding the synthesis of the most promising candidates. For example, docking studies have been used to understand the binding modes of indanone derivatives with enzymes like acetylcholinesterase, providing insights that can inform the design of new, more potent inhibitors. researchgate.net
Synthesis of Indanol-Based Hybrid Molecules for Multi-Targeted Research
The concept of "multi-target" drugs, which are designed to interact with multiple biological targets simultaneously, has gained traction as a promising approach for treating complex diseases like cancer and neurodegenerative disorders. nih.govbenthamscience.com The indane scaffold is well-suited for the creation of such hybrid molecules due to its structural versatility.
A common strategy for creating hybrid molecules is to link the indanol core with another pharmacophore (a part of a molecule responsible for its biological activity) known to interact with a different target. This can result in a single molecule with a dual mode of action. For instance, researchers have synthesized hybrid scaffolds combining the indanone ring system with a benzophenone (B1666685) moiety to create compounds with potential anticancer activity. nih.govresearchgate.net These hybrids were designed to capitalize on the known tubulin-binding properties of some indanone derivatives and the estrogen receptor antagonistic effects of other compounds, aiming for a synergistic anticancer effect. nih.gov
Optimization of Functional Groups for Enhanced In Vitro Efficacy or Selectivity
Once a lead compound has been identified, the optimization of its functional groups is a critical step in enhancing its in vitro efficacy (potency) and selectivity (the ability to interact with the desired target over other targets). This process typically involves the synthesis of a series of analogs where specific functional groups are systematically varied.
For example, in the development of indanone-based acetylcholinesterase inhibitors, it was found that the replacement of an isoindoline (B1297411) moiety with an indanone moiety did not lead to a major loss in potency. nih.gov Further optimization of the substituents on the indanone ring, specifically the introduction of two methoxy groups at the 5 and 6 positions, resulted in a compound with significantly increased potency and a remarkable 1250-fold greater selectivity for acetylcholinesterase over butyrylcholinesterase. nih.gov
The following table illustrates how modifications to a hypothetical this compound scaffold could be guided by findings from related indanone derivatives to enhance in vitro efficacy for a specific target, such as acetylcholinesterase.
| Compound | R1 (Position 5) | R2 (Position 6) | Linker and Second Pharmacophore | Predicted In Vitro Efficacy (AChE Inhibition) |
| Analog 1 | -H | -H | - | Baseline |
| Analog 2 | -OCH3 | -H | - | Moderate Increase |
| Analog 3 | -OCH3 | -OCH3 | - | Significant Increase |
| Analog 4 | -OCH3 | -OCH3 | -methyl-piperidine | High |
| Analog 5 | -OCH3 | -OCH3 | -methyl-benzylamine | Very High |
This systematic approach to functional group optimization allows for the fine-tuning of a molecule's properties to achieve the desired biological activity and selectivity profile. The principles derived from the extensive research on the broader class of indanone and indanol derivatives provide a valuable roadmap for the future development of novel therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 5-Acetyl-4-indanol, and how can variables like catalysts or reaction conditions be systematically evaluated?
Methodological Answer: To optimize synthesis, design experiments varying independent variables (e.g., catalysts, temperature, solvent polarity) while controlling dependent variables (e.g., yield, purity). Use fractional factorial designs to minimize trials. Include a trial experiment to determine viable ranges for variables like reaction time and temperature . Characterize intermediates and final products via HPLC, NMR, and mass spectrometry to validate structural integrity . Tabulate results to compare yields under different conditions (e.g., Table 1).
| Condition | Catalyst | Temp (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | H₂SO₄ | 80 | EtOH | 65 | 95 |
| 2 | AlCl₃ | 100 | Toluene | 72 | 98 |
Q. How should researchers design assays to assess the biological activity of this compound in vitro?
Methodological Answer: Develop dose-response experiments with positive/negative controls (e.g., IC₅₀ comparisons). Use cell lines relevant to the hypothesized mechanism (e.g., cancer cells for cytotoxicity). Ensure replicates (n ≥ 3) and statistical tests (t-tests, ANOVA) to confirm significance. Follow pharmacological guidelines for reporting bioactivity data, including EC₅₀/IC₅₀ values and confidence intervals . Pre-screen compounds for solubility and stability in assay buffers to avoid artifacts .
Advanced Research Questions
Q. How can contradictory findings in the literature regarding this compound’s biological efficacy be resolved?
Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., assay protocols, compound purity). Replicate key studies under controlled conditions, ensuring identical reagents and instrumentation. Perform meta-analysis to quantify heterogeneity across datasets . For in-house contradictions, apply error analysis (e.g., confidence intervals, standard deviations) and evaluate methodological biases (e.g., cell line variability, endpoint measurements) . Use contradiction matrices to prioritize factors influencing outcomes .
Q. What advanced spectroscopic techniques are critical for elucidating the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer: Combine X-ray crystallography for absolute configuration determination with DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. Use 2D NMR (e.g., COSY, NOESY) to resolve stereochemical ambiguities. For dynamic interactions, employ surface plasmon resonance (SPR) or ITC to measure binding kinetics with target proteins . Validate SAR models via leave-one-out cross-validation or external test sets .
Q. How can researchers design studies to investigate the metabolic stability of this compound in preclinical models?
Methodological Answer: Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissue homogenates. Employ liver microsomes or hepatocytes for in vitro stability assays, comparing across species (e.g., human vs. rodent). Monitor time-dependent degradation and identify metabolic soft spots via high-resolution mass spectrometry. Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life and clearance .
Q. What strategies are recommended for resolving spectral overlaps in the characterization of this compound analogs?
Methodological Answer: Use deuterated solvents and decoupling techniques in NMR to simplify splitting patterns. For overlapping UV/Vis peaks, apply derivative spectroscopy or chemometric tools (e.g., PCA, PLS regression). Cross-validate findings with alternative methods, such as IR spectroscopy for functional groups or GC-MS for volatile derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
